6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with α-haloketones in the presence of a base . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazines .
Scientific Research Applications
6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the inhibition of essential bacterial enzymes . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
3-Methoxy-2-phenylimidazo[1,2-b]pyridazine: Shares a similar core structure but lacks the fluorine atom.
6-Fluoro-3-methoxy-2-phenylimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion.
Uniqueness: 6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery .
Properties
CAS No. |
108784-44-7 |
---|---|
Molecular Formula |
C13H10FN3O |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
6-fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H10FN3O/c1-18-13-12(9-5-3-2-4-6-9)15-11-8-7-10(14)16-17(11)13/h2-8H,1H3 |
InChI Key |
VNIKEAVMPIMTLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1N=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.